Cas no 929866-40-0 (Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate structure](https://www.kuujia.com/scimg/cas/929866-40-0x500.png)
Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 929866-40-0
- AKOS005553554
- methyl 2-(2-(4-fluorophenylsulfonamido)thiazol-4-yl)acetate
- METHYL 2-[2-(4-FLUOROBENZENESULFONAMIDO)-1,3-THIAZOL-4-YL]ACETATE
- MCULE-6760249642
- VS-10505
- CS-0361717
- STK620039
- BBL031448
- Methyl 2-(2-((4-fluorophenyl)sulfonamido)thiazol-4-yl)acetate
- methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
- methyl 2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
- Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
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- Inchi: 1S/C12H11FN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15)
- InChI Key: YHXUKCQTJUHBBX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(NC1=NC(=CS1)CC(=O)OC)(=O)=O
Computed Properties
- Exact Mass: 330.01442735g/mol
- Monoisotopic Mass: 330.01442735g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 460
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 122Ų
- XLogP3: 1.7
Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1432387-500mg |
Methyl 2-(2-((4-fluorophenyl)sulfonamido)thiazol-4-yl)acetate |
929866-40-0 | 98% | 500mg |
¥7024.00 | 2024-04-25 |
Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
Additional information on Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
Recent Advances in the Study of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS: 929866-40-0)
Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS: 929866-40-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate in the development of novel therapeutic agents. Recent studies have explored its role in the synthesis of bioactive molecules, particularly those targeting inflammatory and oncogenic pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
The compound's structure features a thiazole core, a sulfonamide linkage, and a 4-fluorophenyl group, which collectively contribute to its unique reactivity and biological interactions. Recent synthetic methodologies have focused on optimizing the yield and purity of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate, leveraging advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation. These improvements have facilitated its broader use in medicinal chemistry campaigns.
In terms of biological activity, Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has been investigated as a precursor for inhibitors of key enzymes involved in inflammation and cancer. For instance, derivatives of this compound have shown promising activity against cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), both of which are critical targets in anti-inflammatory and anti-cancer therapies. Recent in vitro studies have demonstrated that these derivatives exhibit selective inhibition profiles, with minimal off-target effects, making them attractive candidates for further development.
Furthermore, computational studies have provided insights into the molecular interactions between Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate derivatives and their target proteins. Molecular docking and dynamics simulations have revealed key binding motifs and energetically favorable conformations, which can guide the design of more potent and selective inhibitors. These findings underscore the compound's versatility as a scaffold for drug discovery.
Despite these advances, challenges remain in the clinical translation of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate-based therapeutics. Issues such as metabolic stability, bioavailability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies and preclinical evaluations. Collaborative efforts between academic and industrial researchers are essential to overcome these hurdles and accelerate the development of viable drug candidates.
In conclusion, Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS: 929866-40-0) represents a promising chemical entity with diverse applications in medicinal chemistry. Ongoing research continues to uncover its potential, paving the way for innovative therapeutic strategies. Future studies should focus on optimizing its pharmacological properties and exploring its utility in combination therapies and personalized medicine approaches.
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